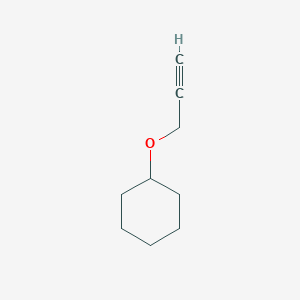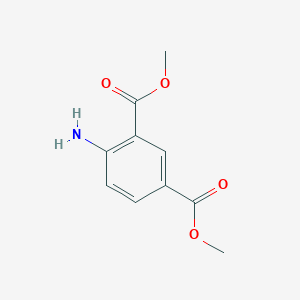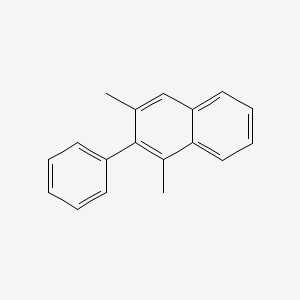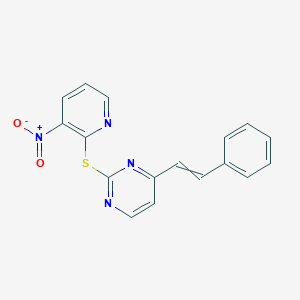
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a styryl group and a sulfanyl group attached to a nitro-substituted pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-nitro-2-pyridinyl sulfanyl intermediate. This can be achieved by reacting 3-nitro-2-pyridinyl chloride with a suitable thiol reagent under basic conditions . The resulting intermediate is then coupled with a 4-styrylpyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the position ortho to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can modulate cellular pathways. The sulfanyl group may also interact with thiol-containing proteins, affecting their function .
相似化合物的比较
Similar Compounds
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline: Similar structure but with an aniline group instead of a styryl group.
3-Nitro-2-pyridinesulfenyl chloride: Contains a sulfenyl chloride group instead of a sulfanyl group.
Uniqueness
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is unique due to the combination of its structural features, which include a nitro-substituted pyridine ring, a sulfanyl group, and a styryl-substituted pyrimidine ring.
属性
分子式 |
C17H12N4O2S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-(3-nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine |
InChI |
InChI=1S/C17H12N4O2S/c22-21(23)15-7-4-11-18-16(15)24-17-19-12-10-14(20-17)9-8-13-5-2-1-3-6-13/h1-12H |
InChI 键 |
PPSGMZTWRKFOIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


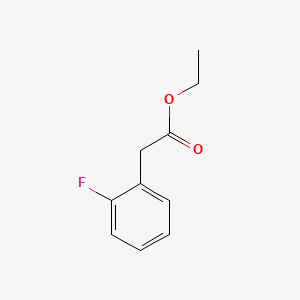

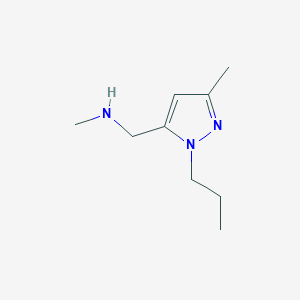


![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)
![1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1365578.png)
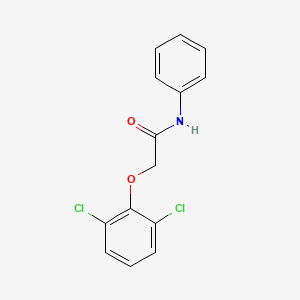
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)
